(R)-2-Amino-1,1,2-triphenylethanol

Catalog No.
S1534102
CAS No.
79868-79-4
M.F
C20H19NO
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Amino-1,1,2-triphenylethanol

CAS Number

79868-79-4

Product Name

(R)-2-Amino-1,1,2-triphenylethanol

IUPAC Name

(2R)-2-amino-1,1,2-triphenylethanol

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C20H19NO/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H,21H2/t19-/m1/s1

InChI Key

ZQNFUXDRYQQYAQ-LJQANCHMSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N

(R)-2-Amino-1,1,2-triphenylethanol (CAS: 79868-79-4) is a premium chiral 1,2-amino alcohol utilized extensively as a chiral auxiliary and catalyst precursor in asymmetric synthesis. From a procurement perspective, its defining value lies in the highly encumbered 1,1-diphenylcarbinol motif adjacent to a chiral phenyl-substituted stereocenter. This specific triaryl architecture provides exceptional steric shielding, making it a critical starting material for synthesizing high-performance N,N-dialkyl ligands, oxazaborolidines, and spiroborate esters. Buyers prioritize this compound when standard chiral amino alcohols fail to provide the rigid transition-state control required to achieve >95% enantiomeric excess (ee) in critical carbon-carbon bond-forming and reduction steps for pharmaceutical intermediates [1].

Substituting (R)-2-amino-1,1,2-triphenylethanol with simpler, more common chiral amino alcohols—such as (R)-phenylglycinol or (1R,2S)-1,2-diphenylethanol—fundamentally compromises the steric environment at the carbinol carbon. The absence of the gem-diphenyl group in these generic substitutes leads to a looser transition state during catalysis. In practical manufacturing, this substitution results in a sharp drop in enantioselectivity (often falling below the critical 90% ee threshold) and necessitates significantly higher catalyst loadings to drive conversions[1]. Furthermore, attempting to use its regioisomer, 2-amino-1,2,2-triphenylethanol, alters the nucleophilic attack trajectory, leading to entirely different catalytic behavior that is incompatible with established protocols for dialkylzinc additions and borane reductions [2].

Triaryl Architecture Drives >95% ee in Organozinc Additions

The bulky triaryl structure of (R)-2-amino-1,1,2-triphenylethanol is explicitly responsible for its superior catalytic activity when derivatized into N,N-dialkyl ligands. In the enantioselective addition of diethylzinc to alpha-substituted aldehydes, ligands derived from this specific compound routinely achieve >95% ee. In contrast, simpler amino alcohols lacking the 1,1-diphenylcarbinol moiety (such as standard phenylglycinol) exhibit inferior transition-state shielding, leading to lower enantiomeric excess and requiring higher catalyst loadings to achieve comparable conversions [1].

Evidence DimensionEnantiomeric excess (ee) in diethylzinc addition to aldehydes
Target Compound Data>95% ee (as N,N-dialkyl ligand derivative)
Comparator Or BaselinePhenylglycinol-derived ligands (lower ee, inferior steric shielding)
Quantified DifferenceConsistent >95% ee threshold achieved due to the 1,1-diphenylcarbinol motif
ConditionsCatalytic dialkylzinc addition to alpha-substituted aldehydes

Procuring this exact compound ensures the synthesis of ligands capable of meeting the >95% ee purity standards required for pharmaceutical intermediates.

High-Fidelity Precursor for Oxazaborolidine Reducing Agents

(R)-2-Amino-1,1,2-triphenylethanol is a highly reliable precursor for the in situ generation of oxazaborolidine catalysts used in the asymmetric borane reduction of prochiral ketones. The extreme steric hindrance provided by the triphenyl backbone locks the conformation of the active boron complex, enabling enantioselectivities of up to 96% ee in the reduction of substrates like acetophenone. This performance rivals standard proline-derived CBS catalysts, making it an essential procurement choice when specific substrate classes require alternative steric environments to achieve target optical purities[1].

Evidence DimensionEnantiomeric excess in ketone reduction
Target Compound DataUp to 96% ee (as oxazaborolidine complex)
Comparator Or BaselineStandard CBS/proline-derived oxazaborolidines (comparable, ~92-96% ee)
Quantified DifferenceAchieves premium >95% ee benchmark for chiral alcohol production
ConditionsBorane-DMS reduction of aromatic ketones

It provides a robust, structurally distinct alternative to standard CBS catalysts, expanding the toolkit for difficult asymmetric ketone reductions.

Enabling <10 mol% Catalyst Loadings via Stable Spiroborate Esters

Beyond traditional moisture-sensitive oxazaborolidines, (R)-2-amino-1,1,2-triphenylethanol is uniquely suited for synthesizing highly stable chiral spiroborate esters. In the borane reduction of aromatic ketones at room temperature, these spiroborate catalysts achieve excellent chemical yields and up to 99% ee using less than 10 mol% catalyst loading. This represents a massive processability advantage over in situ prepared B-H oxazaborolidines, which often require stoichiometric amounts or suffer from dimer-induced selectivity loss, thereby streamlining downstream purification and reducing catalyst costs [1].

Evidence DimensionCatalyst loading and enantioselectivity
Target Compound Data<10 mol% loading yielding up to 99% ee
Comparator Or BaselineIn situ prepared B-H oxazaborolidines (often require >10 mol% to stoichiometric amounts)
Quantified DifferenceSignificant reduction in catalyst loading while maintaining >98% ee
ConditionsRoom temperature borane reduction of aromatic ketones using spiroborate esters

The ability to form stable spiroborate esters drastically improves reproducibility and lowers catalyst loading requirements in scaled-up manufacturing.

Precursor for Chiral Ligands in Organozinc Additions

Directly downstream of its superior steric shielding, (R)-2-amino-1,1,2-triphenylethanol is the optimal starting material for synthesizing N,N-dialkyl-2-amino-1,1,2-triphenylethanol ligands. These ligands are critical for the enantioselective alkylation of aldehydes in pharmaceutical intermediate manufacturing, where >95% ee is strictly required [1].

Synthesis of Oxazaborolidine Catalysts for Ketone Reductions

Procured for the preparation of highly sterically hindered oxazaborolidines, this compound is utilized in the asymmetric reduction of prochiral ketones to chiral alcohols. Its unique triaryl backbone provides an alternative chiral pocket to standard CBS catalysts, proving essential for difficult substrates [2].

Development of Operationally Robust Spiroborate Esters

In process chemistry environments where moisture-sensitive in situ catalysts cause reproducibility issues, this compound is selected to formulate air- and moisture-stable spiroborate ester catalysts. This application allows for sub-10 mol% catalyst loadings at room temperature, significantly improving mainstream industrial workflow fit [3].

XLogP3

3.1

Dates

Last modified: 08-15-2023

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